molecular formula C11H7BrO2 B087213 5-Bromo-2-naphthoic acid CAS No. 1013-83-8

5-Bromo-2-naphthoic acid

Cat. No. B087213
Key on ui cas rn: 1013-83-8
M. Wt: 251.08 g/mol
InChI Key: QPOQPJDDJJNVRY-UHFFFAOYSA-N
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Patent
US05202356

Procedure details

To naphthoic acid (50 g) (ex Aldrich) in glacial acetic acid at reflux was added a few drops of bromine (ex BDH) followed by iodine (0.5 g) (ex (BDH). Bromine (15 ml) was added dropwise over one hour. The mixture was cooled to 25° and stirred there for 18 hours. The resulting white precipitate was filtered, dissolved in hot water and treated with concentrated hydrochloric acid. The precipitate was filtered and dried (over phosphorus pentoxide (ex BDH) to give 5-bromo-2-napthoic acid (recrystallised from ethanol) (28 g). Melting point 261°-2°. NMR 1H:(DMSO,CDCl3), 8.60(1H,s), 8.00(5H,m), 7.40(1H,m).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][CH:8]=[CH:9][C:10]=2C(O)=O)[CH:6]=1.II.[Br:16]Br.[C:18]([OH:21])(=[O:20])C>BrBr>[Br:16][C:10]1[CH:9]=[CH:8][CH:7]=[C:5]2[C:4]=1[CH:3]=[CH:2][C:1]([C:18]([OH:21])=[O:20])=[CH:6]2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C=1C=CC=2C(C1)=CC=CC2C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
stirred there for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25°
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot water
ADDITION
Type
ADDITION
Details
treated with concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over phosphorus pentoxide (ex BDH)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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